molecular formula C9H6F3NO6 B2521755 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid CAS No. 2270906-37-9

2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid

Cat. No.: B2521755
CAS No.: 2270906-37-9
M. Wt: 281.143
InChI Key: YVECFTZEUVMOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H6F3NO6. This compound is characterized by the presence of methoxy, nitro, and trifluoromethoxy functional groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol and a base for methoxylation, and trifluoromethylating agents for trifluoromethoxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carboxyl group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-carboxy-3-nitro-5-(trifluoromethoxy)benzoic acid, while reduction may produce 2-methoxy-3-amino-5-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to proteins and enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(trifluoromethoxy)benzoic acid
  • 2-Nitro-5-(trifluoromethoxy)benzoic acid

Uniqueness

2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO6/c1-18-7-5(8(14)15)2-4(19-9(10,11)12)3-6(7)13(16)17/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECFTZEUVMOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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